Cas no 2228885-36-5 (3-(1-phenylcyclopropyl)but-3-en-1-amine)

3-(1-フェニルシクロプロピル)ブタ-3-エン-1-アミンは、有機合成化学において有用な中間体として知られる化合物です。この化合物は、フェニル基とシクロプロピル環、およびアミン基を有するブテン骨格を特徴としており、高い反応性と多様な修飾可能性を備えています。特に、医薬品や機能性材料の合成において、構造的多様性を導入するための重要な構築ブロックとして活用されます。その特異な分子構造は、立体選択的反応や環化反応など、複雑な骨格形成に適しており、創薬化学や材料科学の分野で注目されています。安定性と取り扱いの容易さも、実験室規模から工業的生産まで幅広く利用される理由の一つです。

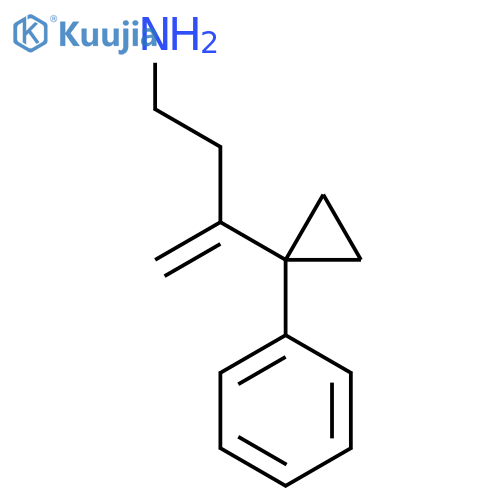

2228885-36-5 structure

商品名:3-(1-phenylcyclopropyl)but-3-en-1-amine

3-(1-phenylcyclopropyl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(1-phenylcyclopropyl)but-3-en-1-amine

- 2228885-36-5

- EN300-1860795

-

- インチ: 1S/C13H17N/c1-11(7-10-14)13(8-9-13)12-5-3-2-4-6-12/h2-6H,1,7-10,14H2

- InChIKey: DCGBJWIAGDMGDN-UHFFFAOYSA-N

- ほほえんだ: NCCC(=C)C1(C2C=CC=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 187.136099547g/mol

- どういたいしつりょう: 187.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26Ų

3-(1-phenylcyclopropyl)but-3-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1860795-0.05g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 0.05g |

$1080.0 | 2023-09-18 | ||

| Enamine | EN300-1860795-0.1g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 0.1g |

$1131.0 | 2023-09-18 | ||

| Enamine | EN300-1860795-5.0g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 5g |

$3728.0 | 2023-05-26 | ||

| Enamine | EN300-1860795-10.0g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 10g |

$5528.0 | 2023-05-26 | ||

| Enamine | EN300-1860795-5g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 5g |

$3728.0 | 2023-09-18 | ||

| Enamine | EN300-1860795-10g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 10g |

$5528.0 | 2023-09-18 | ||

| Enamine | EN300-1860795-0.5g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 0.5g |

$1234.0 | 2023-09-18 | ||

| Enamine | EN300-1860795-2.5g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 2.5g |

$2520.0 | 2023-09-18 | ||

| Enamine | EN300-1860795-0.25g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 0.25g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1860795-1.0g |

3-(1-phenylcyclopropyl)but-3-en-1-amine |

2228885-36-5 | 1g |

$1286.0 | 2023-05-26 |

3-(1-phenylcyclopropyl)but-3-en-1-amine 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2228885-36-5 (3-(1-phenylcyclopropyl)but-3-en-1-amine) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬